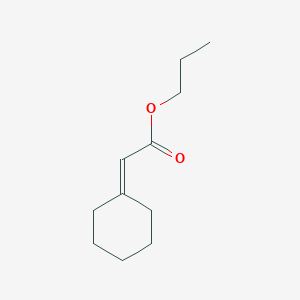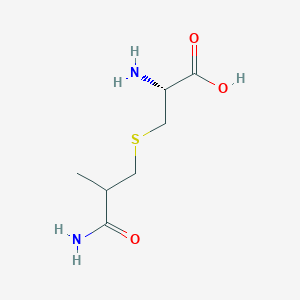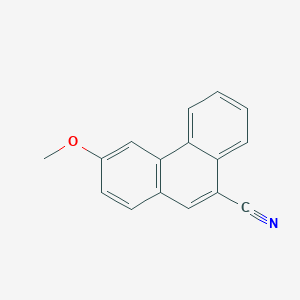
3-Methoxyphenanthrene-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenanthrene-9-carbonitrile is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methoxy group at the third position and a carbonitrile group at the ninth position of the phenanthrene core. Phenanthrene derivatives are known for their diverse biological activities and applications in various fields, including organic electronics and medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Methoxyphenanthrene-9-carbonitrile typically involves the bromination of 9-bromophenanthrene followed by a methoxylation reaction. The bromination is carried out using molecular bromine in acetonitrile, and the resulting brominated product is then subjected to a CuI-catalyzed methoxylation reaction to introduce the methoxy group . The final product is purified using chromatographic methods to ensure high purity and yield .
Análisis De Reacciones Químicas
3-Methoxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The methoxy and carbonitrile groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include molecular bromine for bromination, copper(I) iodide for methoxylation, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methoxyphenanthrene-9-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenanthrene-9-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
3-Methoxyphenanthrene-9-carbonitrile can be compared with other phenanthrene derivatives, such as:
3-Methoxyphenanthrene: Lacks the carbonitrile group, which may result in different reactivity and biological activity.
9-Cyanophenanthrene: Lacks the methoxy group, affecting its chemical properties and applications.
3,9-Dimethoxyphenanthrene:
The uniqueness of this compound lies in the combination of the methoxy and carbonitrile groups, which confer specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Número CAS |
65514-29-6 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-methoxyphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11NO/c1-18-13-7-6-11-8-12(10-17)14-4-2-3-5-15(14)16(11)9-13/h2-9H,1H3 |
Clave InChI |
UCLVHLWIDBKBKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
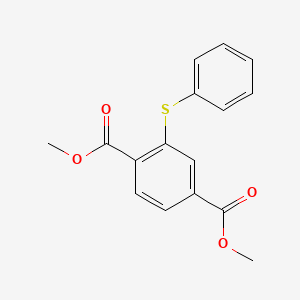

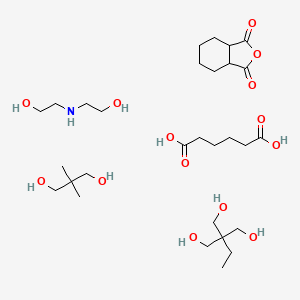

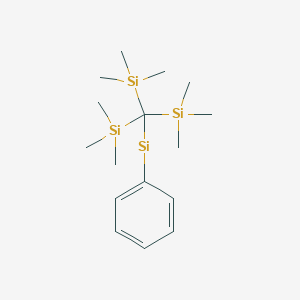
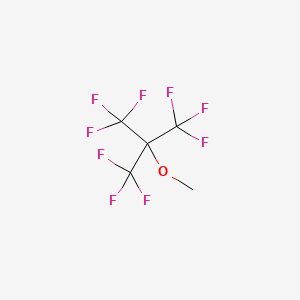
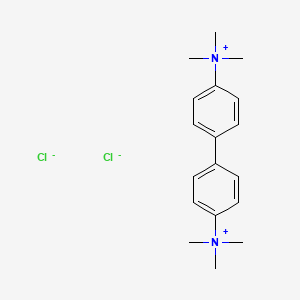
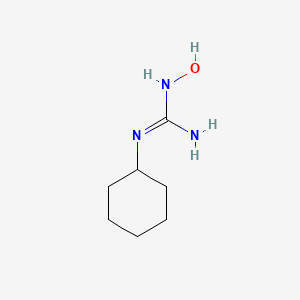
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)

